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Methyltetrazine-PEG5-methyltetrazine

Cat. No.: B12426416
M. Wt: 704.8 g/mol
InChI Key: WDEMZBSBIMOGBN-UHFFFAOYSA-N
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Description

Significance of Inverse Electron-Demand Diels-Alder (IEDDA) Tetrazine Ligation Chemistry

Among the toolkit of bioorthogonal reactions, the inverse electron-demand Diels-Alder (IEDDA) reaction involving tetrazines stands out for its exceptionally fast reaction kinetics. acs.orgnih.govrsc.org Unlike normal Diels-Alder reactions, the IEDDA reaction occurs between an electron-rich dienophile and an electron-poor diene. rsc.org Tetrazines, which are six-membered aromatic rings containing four nitrogen atoms, serve as highly reactive, electron-deficient dienes. nih.govadcreviews.com

The most prominent application of tetrazines in bioorthogonal chemistry is the tetrazine ligation, where a tetrazine reacts with a strained alkene or alkyne, such as a trans-cyclooctene (B1233481) (TCO). acs.orgnih.gov This cycloaddition is exceptionally rapid, with second-order rate constants reaching up to 2000 M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known. acs.orgnih.govnih.gov This high speed allows for the labeling of even low-abundance biomolecules at low concentrations. acs.orgnih.gov The reaction is highly chemoselective, proceeds without the need for a catalyst, and produces nitrogen gas (N₂) as the sole byproduct. acs.orgnih.gov This combination of speed, selectivity, and biocompatibility has made tetrazine ligation a powerful tool for applications ranging from live-cell imaging and drug delivery to the synthesis of complex biomaterials. rsc.orgrsc.orgconju-probe.com

Role of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation Reagents

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units that is widely utilized in bioconjugation and drug delivery. chempep.comnih.gov When incorporated into linker molecules, PEG chains act as flexible spacers, connecting a reactive group to a molecule of interest. chempep.com These spacers offer several crucial advantages in the design of bioconjugation reagents.

One of the primary benefits of PEG spacers is their hydrophilicity, which enhances the water solubility of the entire conjugate. chempep.com This is particularly important for hydrophobic molecules, preventing aggregation and improving their stability and utility in aqueous biological environments. Furthermore, PEG is known for its biocompatibility, low toxicity, and low immunogenicity, making it suitable for in vivo applications. chempep.commedrxiv.org

The flexibility of the PEG chain also plays a critical role by physically separating the conjugated molecules, which minimizes steric hindrance. nih.gov This separation ensures that the reactive ends of the linker remain accessible, thereby increasing the efficiency of the conjugation reaction, especially when dealing with large biomolecules like proteins or antibodies. nih.govnih.gov By adjusting the length of the PEG chain (e.g., PEG5, indicating five ethylene oxide units), researchers can precisely control the distance between the conjugated species.

Overview of Methyltetrazine-PEG5-methyltetrazine as a Homobifunctional Bioorthogonal Linker

This compound is a specialized chemical tool that integrates the key features of tetrazine chemistry and PEG spacers into a single molecule. It is classified as a homobifunctional linker because it possesses two identical reactive groups—in this case, two methyltetrazine moieties. conju-probe.com These two methyltetrazine groups are separated by a hydrophilic PEG5 spacer.

The presence of a methyl group on the tetrazine ring can improve the stability and kinetic properties of the molecule in IEDDA reactions. adcreviews.com The primary function of this linker is to crosslink two molecules that have been modified to contain a strained alkene, such as trans-cyclooctene (TCO). conju-probe.com Each methyltetrazine end can independently and rapidly react with a TCO-tagged molecule via the IEDDA ligation. conju-probe.commedchemexpress.com

This structure allows for the efficient and specific tethering of two identical or different biomolecules in a complex mixture. conju-probe.com The PEG5 spacer not only enhances the aqueous solubility of the linker but also provides a defined distance between the two conjugated entities, preventing steric clash and preserving their biological activity. conju-probe.com Consequently, this compound is a valuable reagent for assembling complex molecular architectures for applications in areas such as targeted drug delivery and the creation of multimeric protein complexes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H44N10O7 B12426416 Methyltetrazine-PEG5-methyltetrazine

Properties

Molecular Formula

C34H44N10O7

Molecular Weight

704.8 g/mol

IUPAC Name

N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-3-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

InChI

InChI=1S/C34H44N10O7/c1-25-37-41-33(42-38-25)29-7-3-27(4-8-29)23-35-31(45)11-13-47-15-17-49-19-21-51-22-20-50-18-16-48-14-12-32(46)36-24-28-5-9-30(10-6-28)34-43-39-26(2)40-44-34/h3-10H,11-24H2,1-2H3,(H,35,45)(H,36,46)

InChI Key

WDEMZBSBIMOGBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C

Origin of Product

United States

Synthesis and Characterization Methodologies for Methyltetrazine Peg5 Methyltetrazine

Synthetic Routes and Chemical Transformations

Strategies for Methyltetrazine Moiety Functionalization

The construction of the reactive methyltetrazine moiety is a critical first step. A common precursor is a carboxylic acid-functionalized methyltetrazine, which serves as a handle for subsequent conjugation reactions. The synthesis of such a precursor, for instance, a methyltetrazine-benzoic acid derivative, can be achieved through established organic chemistry routes. One general approach involves the reaction of a nitrile-containing precursor with hydrazine (B178648), followed by oxidative cyclization to form the tetrazine ring.

Key starting materials for methyltetrazine synthesis often include commercially available nitriles and hydrazine hydrate. The methyl group, which enhances the stability of the tetrazine ring compared to its unsubstituted counterpart, is typically incorporated into one of the starting materials. researchgate.net The functionalization with a carboxylic acid can be achieved by using a dinitrile precursor where one nitrile group is converted to the tetrazine and the other is hydrolyzed to a carboxylic acid, or by employing a precursor that already contains a protected carboxyl group.

Methods for Polyethylene (B3416737) Glycol (PEG5) Spacer Integration

The PEG5 spacer provides several advantageous properties, including increased hydrophilicity and reduced immunogenicity of the final conjugate. For the synthesis of a homobifunctional linker like Methyltetrazine-PEG5-methyltetrazine, a diamine-functionalized PEG5 is a common intermediate.

Hexaethylene glycol is the foundational component for the PEG5 spacer. ambeed.comnih.gov To introduce terminal amine functionalities, the terminal hydroxyl groups of hexaethylene glycol can be converted to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source like sodium azide (B81097) and subsequent reduction to the primary amine. Alternatively, direct amination protocols can be employed. The resulting hexaethylene glycol diamine serves as the central scaffold for the linker.

Overall Synthetic Pathways and Reaction Optimization

The final assembly of this compound is typically achieved through the formation of stable amide bonds between the carboxylic acid-functionalized methyltetrazine moieties and the amine-terminated PEG5 spacer. This reaction is a standard peptide coupling and can be facilitated by various coupling reagents.

A plausible synthetic pathway involves the reaction of two equivalents of a methyltetrazine-carboxylic acid derivative with one equivalent of hexaethylene glycol diamine. The reaction is generally carried out in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with an additive such as N-hydroxysuccinimide (NHS), or more modern reagents like (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), facilitates the efficient formation of the amide linkages.

Reaction conditions are optimized to maximize yield and purity. This includes controlling the stoichiometry of the reactants, the reaction temperature (typically room temperature), and the reaction time. Purification of the final product is crucial and is often accomplished using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Representative Synthetic Reaction Parameters

StepReactant 1Reactant 2Coupling ReagentSolventTemperature (°C)Time (h)
Amide Coupling Methyltetrazine-acidHexaethylene glycol diamineHATU/DIPEADMF2512

Analytical and Spectroscopic Characterization Techniques for Product Verification

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of spectroscopic and chromatographic methods is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation. ¹H NMR spectroscopy is used to verify the presence of all key structural components. The characteristic signals for the methyltetrazine protons, the ethylene (B1197577) glycol repeating units of the PEG spacer, and the protons adjacent to the newly formed amide bonds are all expected to be present in the spectrum. The integration of these signals can also provide information about the ratio of the different components, confirming the successful bifunctionalization. For instance, the protons of the PEG backbone typically appear as a complex multiplet around 3.6 ppm, while the methyl protons of the tetrazine ring would be observed further downfield. researchgate.net

Mass Spectrometry (MS) is employed to confirm the molecular weight of the final product. High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), provides an accurate mass measurement that can confirm the elemental composition of the molecule. nih.govwalshmedicalmedia.com The observed mass should correspond to the calculated molecular weight of this compound.

High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the compound. Reversed-phase HPLC is a common method for analyzing and purifying PEGylated compounds. researchgate.net A single, sharp peak in the chromatogram is indicative of a high-purity product. The retention time can also be used as a characteristic identifier for the compound under specific chromatographic conditions.

Table 2: Expected Analytical and Spectroscopic Data

TechniqueParameterExpected Result
¹H NMR Chemical Shift (δ)Peaks corresponding to methyltetrazine, PEG spacer, and amide linkage protons.
HRMS (ESI) m/z[M+H]⁺ ion corresponding to the exact mass of C₃₄H₄₄N₁₀O₇.
RP-HPLC Purity>95% (as determined by peak area integration).

Mechanistic Principles of Methyltetrazine Peg5 Methyltetrazine Reactivity

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition Mechanism

The core reaction involving the tetrazine group is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. nih.govrsc.org This reaction is a cornerstone of "click chemistry" due to its exceptionally fast kinetics and high specificity. iris-biotech.de In contrast to a standard Diels-Alder reaction, the IEDDA reaction occurs between an electron-poor diene (the 1,2,4,5-tetrazine (B1199680) ring) and an electron-rich dienophile, typically a strained alkene or alkyne. researchgate.netunits.it

The mechanism proceeds in two main steps:

A [4+2] cycloaddition between the tetrazine and the dienophile to form a highly strained, unstable bicyclic intermediate. researchgate.netacs.org

A subsequent, rapid retro-Diels-Alder reaction that eliminates a molecule of dinitrogen gas (N₂), irreversibly forming a stable dihydropyridazine (B8628806) or pyridazine (B1198779) adduct. nih.goviris-biotech.de

This transformation is often characterized by a low activation energy, allowing it to proceed rapidly under mild, physiological conditions without the need for a catalyst. enamine.netresearchgate.net The reaction's rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene; a smaller gap leads to faster kinetics. nih.govrsc.org

The reactivity of methyltetrazine is significantly enhanced when paired with dienophiles possessing high ring strain. This strain raises the energy of the dienophile's HOMO, narrowing the HOMO-LUMO gap and accelerating the reaction. rsc.org

trans-cyclooctene (B1233481) (TCO): TCO and its derivatives are the most widely used dienophiles for tetrazine ligations due to their exceptional reactivity and stability in aqueous environments. nih.govnih.gov The reaction between a tetrazine and TCO is among the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. nih.govbroadpharm.comrsc.org The high degree of ring strain in the trans configuration makes it significantly more reactive than its cis-cyclooctene counterpart. nih.gov

Norbornene: Norbornene derivatives are also effective dienophiles for IEDDA reactions with tetrazines. researchgate.netnih.gov The reaction proceeds through the classic IEDDA mechanism to form stable conjugates. acs.org This pairing is frequently used to form hydrogels for biomedical applications, where the cross-linking occurs rapidly upon mixing of norbornene- and tetrazine-functionalized polymers. mdpi.com While typically a 1:1 reaction, some studies have reported an unexpected 1:2 stoichiometry where a single norbornene unit reacts with two tetrazine molecules, a phenomenon dependent on the tetrazine's substituents. acs.org

Cyclopropene (B1174273): As "mini-tags," cyclopropenes offer high reactivity in a small package. nih.govnih.gov The significant ring strain of the three-membered ring leads to very rapid cycloadditions with tetrazines. rsc.orgcomporgchem.com The reaction kinetics can be modulated by substituents on the cyclopropene ring. nih.gov Due to their small size and high reactivity, cyclopropene tags are valuable tools, although in some contexts, their reaction rates with certain tetrazines can be slower than those observed with TCO. rsc.orgnih.gov

The ligation between tetrazines and strained alkenes is characterized by its extraordinary speed and selectivity. The reaction rates are typically quantified by second-order rate constants (k₂), which vary significantly depending on the specific structures of the tetrazine and the dienophile. The reaction is highly selective, showing no cross-reactivity with other functional groups commonly found in biological systems, such as amines and thiols. nih.govproquest.com

Below is a table of representative second-order rate constants for various tetrazine-dienophile pairs, illustrating the kinetic differences.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~2000 acs.org
Methyl-substituted tetrazineTCO~1000 iris-biotech.de
Hydrogen-substituted tetrazineTCOup to 30000 iris-biotech.de
Triazolyl-tetrazineaxial-TCO10332 acs.org
Norbornene-modified dUTetrazine-modified dye1.05 nih.gov
3-amidomethyl-1-methylcyclopropenetert-butyl substituted tetrazineFaster than trans-cyclooctenol nih.gov

Impact of Methyl Substitution on Tetrazine Stability and Reactivity

Substituents on the tetrazine core have a profound impact on the molecule's electronic properties, which in turn dictates the balance between reaction speed and stability. Electron-withdrawing groups (EWGs) generally increase the reaction rate by lowering the tetrazine's LUMO energy, but this often comes at the cost of reduced stability, particularly towards degradation in aqueous or biological media. rsc.orgnih.gov

A well-documented trade-off exists between the reactivity and stability of tetrazine derivatives. nih.govacs.org The methyl groups in Methyltetrazine-PEG5-methyltetrazine are critical for optimizing this balance.

Reactivity: Non-methylated tetrazines, such as those with only a hydrogen substituent (H-Tz), are typically more reactive than their methyl-substituted (Me-Tz) counterparts. iris-biotech.dersc.org H-Tz derivatives can exhibit extremely fast reaction kinetics with dienophiles like TCO. iris-biotech.de This increased reactivity is attributed to a combination of electronic effects and lower distortion energies required to reach the transition state. rsc.org

Stability: The primary advantage of methyl substitution is a significant increase in stability. Methyl-substituted tetrazines show high stability in aqueous solutions and biological media, making them robust tools for bioconjugation. iris-biotech.denih.gov In contrast, highly reactive, non-methylated, or mono-substituted tetrazines can be prone to degradation under physiological conditions. nih.govacs.org Therefore, the methyl group provides a crucial stabilizing effect, ensuring the molecule persists long enough to react with its target.

FeatureMethyl-Substituted Tetrazine (Me-Tz)Non-Methylated Tetrazine (H-Tz)
ReactivityFast, but generally slower than H-Tz.Extremely fast kinetics. iris-biotech.de
StabilityHigh stability in aqueous/biological media. iris-biotech.denih.govLower stability, more prone to degradation. iris-biotech.deacs.org
Common Use CaseApplications requiring high stability and robust performance, like protein labeling. iris-biotech.deApplications where maximum speed is critical, such as in vivo imaging with low concentrations. iris-biotech.de

Role of the Polyethylene (B3416737) Glycol (PEG5) Spacer

The Polyethylene Glycol (PEG) chain is a critical component of the this compound structure, serving as a flexible linker between the two reactive methyltetrazine ends. While not participating directly in the IEDDA reaction, the PEG5 spacer profoundly influences the molecule's utility and behavior in experimental settings, particularly in aqueous and biological systems.

The primary functions of the PEG5 spacer are to enhance water solubility and provide spatial separation between the reactive groups and any molecules to which they might be conjugated.

Steric Hindrance Reduction: When conjugating large biomolecules like proteins or antibodies, steric hindrance can prevent the reactive moieties from efficiently reaching each other. The flexible PEG spacer extends the methyltetrazine groups away from the surface of a conjugated biomolecule, reducing steric clashes and making the reactive sites more accessible. nih.govnih.gov This spatial separation facilitates more efficient cross-linking between two large target molecules.

Advanced Applications of Methyltetrazine Peg5 Methyltetrazine in Research

Homobifunctional Bioconjugation Strategies

The symmetrical design of Methyltetrazine-PEG5-methyltetrazine, possessing two identical reactive methyltetrazine moieties, makes it an ideal tool for homobifunctional crosslinking. These groups react with exceptional speed and selectivity with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) reaction. nih.gov This bioorthogonal reaction is notable for its rapid kinetics and biocompatibility, as it proceeds efficiently under mild, aqueous conditions without the need for cytotoxic catalysts like copper. nih.govcytosynthesis.com The PEG5 spacer not only enhances the molecule's solubility in aqueous buffers but also provides adequate separation between the conjugated biomolecules, minimizing steric hindrance. nih.govnih.gov

Interactive Table 1: Key Features of the iEDDA Reaction for Bioconjugation

Feature Description Reference
Reaction Type Inverse-electron-demand Diels-Alder (iEDDA) Cycloaddition nih.gov
Reactants Electron-deficient tetrazine and electron-rich strained alkene (e.g., TCO) nih.govnih.gov
Kinetics Extremely fast, among the most rapid bioorthogonal reactions known nih.govnih.gov
Conditions Mild, aqueous buffers; catalyst-free nih.govcytosynthesis.com
Selectivity High chemoselectivity; does not interfere with native biological functional groups nih.gov
Byproduct Nitrogen gas (N₂) nih.gov

Intermolecular Crosslinking of Biomolecules (e.g., Proteins, Peptides)

This compound serves as a powerful molecular bridge for the intermolecular crosslinking of biomolecules. This strategy involves the site-specific introduction of a strained alkene, like TCO, onto two separate biomolecule populations (e.g., two different proteins, or a protein and a peptide). The addition of this compound then facilitates the rapid and covalent linkage of these two populations.

This technique is particularly valuable for studying protein-protein interactions. By separately labeling two interacting protein subunits with TCO and then introducing the tetrazine crosslinker, researchers can capture and stabilize the protein complex. nih.gov The efficiency of this crosslinking is significantly enhanced by the proximity of the two interacting proteins, which brings the reactive groups into close contact, a phenomenon known as proximity-enhanced reaction. nih.govnih.gov This method allows for the covalent trapping of transient or weak interactions for subsequent analysis by techniques like SDS-PAGE and mass spectrometry. nih.gov Research has demonstrated that the length of the linker between the reactive moieties can be crucial for achieving efficient crosslinking of interacting proteins. nih.gov

Intramolecular Cyclization in Biopolymer Systems

The homobifunctional nature of this compound also lends itself to intramolecular cyclization of biopolymers like peptides and proteins. For this application, a single polypeptide chain is engineered to contain two strained alkene groups at different positions. The introduction of the bifunctional tetrazine linker can then bridge these two sites, resulting in a cyclized biopolymer.

While direct examples using this compound are specific, the principle is well-established within tetrazine chemistry. For instance, researchers have developed methods for the rapid, traceless cyclization of peptides using an N-terminal sulfide-bearing tetrazine that reacts with an internal cysteine residue. axispharm.com This strategy highlights the power of tetrazine-based chemistry to overcome the challenges often associated with synthesizing cyclic peptides, which typically offer greater stability and binding affinity compared to their linear forms. axispharm.com The PEG5 spacer in this compound provides the necessary flexibility and length to span distances within a single protein or peptide chain, enabling the formation of stable macrocycles for various applications, including the development of constrained peptides for therapeutic use. researchgate.net

Creation of Polymeric and Supramolecular Architectures for Biological Applications

Beyond simple crosslinking, this compound is instrumental in constructing more complex, higher-order structures for biological use. Its ability to link TCO-modified building blocks makes it a versatile tool for creating well-defined polymeric and supramolecular assemblies.

Research in this area includes:

Hydrogel Formation: By crosslinking TCO-functionalized polymer backbones with bifunctional tetrazines, researchers can create biocompatible hydrogels. researchgate.net These materials can serve as scaffolds for tissue engineering or as depots for the controlled release of therapeutic agents.

Nanoparticle Functionalization: This crosslinker can be used to link TCO-modified nanoparticles together or to tether TCO-bearing biomolecules to the surface of a nanoparticle. This has been applied in modifying cells with magneto-fluorescent nanoparticles for diagnostic purposes. researchgate.net

DNA Origami: The precision of DNA nanotechnology can be combined with bioorthogonal chemistry. Scientists have used tetrazine-TCO reactions for the heterovalent functionalization of DNA origami structures, creating complex nanoscale devices for various biological applications. nih.gov

These strategies leverage the efficiency and specificity of the iEDDA reaction to build sophisticated materials with tailored properties for advanced diagnostics and drug delivery systems. nih.gov

Development of Proteolysis Targeting Chimeras (PROTACs)

PROTACs represent a revolutionary therapeutic modality that co-opts the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. axispharm.com These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The formation of this ternary complex (E3 ligase-PROTAC-POI) leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

Design and Synthesis of PROTAC Linkers Utilizing Methyltetrazine Moieties

The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the efficacy and physicochemical properties of the molecule. This compound is classified as a PEG-based PROTAC linker, designed for incorporation into these chimeric molecules. nih.govaxispharm.com

The design of PROTACs often involves a modular approach where different POI ligands, E3 ligase ligands, and linkers are combined to find the optimal degrader. Click chemistry, including the iEDDA reaction, has become a vital tool in this process. By functionalizing a POI-binding ligand and an E3-ligase-binding ligand with complementary reactive handles (e.g., one with an azide (B81097) and the other with an alkyne, or one with a TCO group), they can be rapidly joined using a bifunctional linker.

A linker like this compound can be used in a convergent synthesis strategy. For example, a POI ligand and an E3 ligase ligand, each modified with a TCO group, could be joined together using this bifunctional tetrazine linker. The hydrophilic PEG5 chain is a common motif in PROTAC linkers, as it can improve solubility and cell permeability, while the tetrazine moieties provide a highly efficient and bioorthogonal method for conjugation.

Interactive Table 2: Representative Tetrazine-PEG Linkers in Research

Compound Name Description Reference
This compound Homobifunctional linker with two methyltetrazine groups for crosslinking TCO-modified molecules. nih.gov
Methyltetrazine-PEG5-NHS ester Heterobifunctional linker with a methyltetrazine for iEDDA and an NHS ester for reacting with primary amines. cytosynthesis.comresearchgate.net
Methyltetrazine-PEG5-alkyne Heterobifunctional PROTAC linker with a methyltetrazine and an alkyne group for copper-catalyzed click chemistry. nih.gov
Methyltetrazine-PEG6-DBCO Heterobifunctional linker containing a methyltetrazine and a DBCO group for copper-free click chemistry with azides.

Methodologies for Targeted Protein Degradation Systems

The overarching goal of a PROTAC-based system is to induce the selective degradation of a target protein. The methodology involves treating cells or organisms with the PROTAC molecule, which then initiates the cascade of ternary complex formation, ubiquitination, and proteasomal degradation.

Tetrazine ligation offers a powerful method within this framework, not just for PROTAC synthesis but also for inducing degradation directly. One innovative approach involves the genetic incorporation of a strained alkene-bearing unnatural amino acid into a target protein. Subsequent treatment with a hydrophobic tetrazine conjugate can lead to the degradation of the target protein. This "hydrophobic tagging" strategy demonstrates that the ligation event itself can trigger the cell's degradation machinery, sometimes through mechanisms that are independent of the canonical E3 ligase recruitment pathway.

The development workflow for effective targeted protein degradation systems is iterative and requires extensive testing. Key steps include:

Design and Synthesis: Creating libraries of PROTAC candidates with varied linkers (like those based on this compound), ligands, and attachment points.

Biochemical and Cellular Assays: Evaluating the ability of each PROTAC to bind its targets, form a stable ternary complex, and induce ubiquitination of the POI.

Quantifying Degradation: Using techniques like Western blotting or mass spectrometry-based proteomics to measure the reduction in the levels of the target protein within cells.

By leveraging versatile and efficient chemical tools like this compound, researchers can accelerate the discovery and optimization of novel degraders for therapeutic intervention.

Materials Science and Surface Engineering

The unique characteristics of this compound, a homobifunctional linker, make it a valuable tool in materials science and surface engineering. conju-probe.com Its two terminal methyltetrazine groups, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allow for the crosslinking of molecules or the functionalization of surfaces with exceptional precision and efficiency. The methyltetrazine moieties react swiftly and selectively with strained alkenes like trans-cyclooctene (TCO) through an inverse electron demand Diels-Alder (IEDDA) reaction, a type of bioorthogonal "click" chemistry. conju-probe.comconju-probe.com This reaction is notable for its high speed and biocompatibility, as it proceeds efficiently under mild, aqueous conditions without the need for cytotoxic catalysts. conju-probe.comconju-probe.com

Functionalization of Biosensors and Diagnostic Platforms

The ability to modify surfaces with biological molecules is fundamental to the development of sensitive and specific biosensors and diagnostic platforms. This compound serves as a molecular bridge to immobilize biomolecules onto various substrates. Surfaces, such as those made of glass or metal nanoparticles, can be first treated to introduce TCO groups. The bifunctional this compound can then be used to link these TCO-functionalized surfaces to TCO-modified biomolecules, or it can be used to create a surface coating that presents reactive methyltetrazine groups for capturing TCO-tagged proteins, antibodies, or nucleic acids.

This method of surface functionalization is highly chemoselective, meaning the tetrazine groups will not react with other functional groups typically found in biological samples. conju-probe.comconju-probe.com The hydrophilic PEG5 spacer enhances the water solubility of the linker and reduces non-specific binding of proteins to the surface, a critical factor in minimizing background noise and improving the signal-to-noise ratio in diagnostic assays. conju-probe.comaxispharm.com This leads to biosensors with enhanced sensitivity and specificity. Research has demonstrated that such surface modification strategies can be used to create platforms for various biological applications, including those involving enzymatic catalysis and the study of cell interactions. nih.gov

Modification of Microfluidic Devices and Solid Supports

The principles applied to biosensor functionalization are also relevant to the modification of microfluidic devices and other solid supports used in biomedical research. This compound facilitates the covalent attachment of biomolecules to the surfaces of these materials. For instance, the channels of a microfluidic device can be coated with a polymer bearing TCO groups, and then this compound can be used to immobilize enzymes or antibodies within the device.

This surface modification can alter the properties of the material, for example, by creating a biocompatible coating that improves cell adhesion and growth or, conversely, by creating a surface that resists biofilm formation. nih.gov The stability of the dihydropyridazine (B8628806) linkage formed from the tetrazine-TCO reaction ensures that the immobilized molecules remain attached even under the shear forces present in microfluidic systems. conju-probe.com The flexibility and efficiency of this "click" chemistry approach allow for the creation of complex, spatially defined patterns of functional molecules on solid supports, enabling the development of sophisticated research tools like cell-based assays and diagnostic chips. tamu.edu

Fabrication of Functionalized Polymers and Hydrogels for Biomedical Research

In the field of biomedical research, polymers and hydrogels are engineered to mimic the extracellular matrix, deliver drugs, and serve as scaffolds for tissue engineering. This compound is an ideal cross-linking agent for fabricating such materials. axispharm.com By reacting with polymers that have been functionalized with TCO groups, this bifunctional linker can form well-defined polymer networks, leading to the creation of hydrogels. nih.gov

The use of tetrazine-TCO chemistry in hydrogel formation offers several advantages. The reaction is fast and occurs under gentle conditions, which is crucial when encapsulating sensitive biological materials like cells or proteins. tamu.edu The properties of the resulting hydrogel, such as its stiffness and degradation profile, can be precisely controlled by adjusting the concentration of the cross-linker and the polymer precursors. nih.gov Research has shown that hydrogels cross-linked via tetrazine chemistry exhibit enhanced mechanical properties, such as a higher storage modulus and greater resistance to hydrolytic degradation, compared to those formed by other methods. nih.govresearchgate.net This is attributed to secondary interactions between the products of the tetrazine cycloaddition. nih.gov This methodology has been used to create functionalized hydrogel microparticles and to study how matrix properties influence cell behavior. tamu.edunih.gov

Properties and Applications in Materials Science
FeatureDescriptionApplication AreaReference
Homobifunctional CrosslinkingContains two methyltetrazine groups, allowing it to link two TCO-modified molecules or surfaces.Hydrogel formation, Polymer crosslinking conju-probe.comaxispharm.com
Bioorthogonal ReactivityUndergoes rapid and selective inverse electron demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO).Surface functionalization, Biomolecule immobilization conju-probe.comconju-probe.com
PEG5 SpacerA hydrophilic spacer that increases solubility in aqueous solutions and reduces steric hindrance.Biosensors, Diagnostic platforms, Drug delivery systems conju-probe.comaxispharm.com
Enhanced Mechanical PropertiesContributes to the formation of hydrogels with increased storage modulus and stability.Tissue engineering, Biomedical research materials nih.govresearchgate.net

Molecular Probes and Imaging Agents Research

The rapid and specific nature of the tetrazine-TCO ligation has made it a cornerstone of modern molecular imaging and probe development. conju-probe.com this compound, with its dual reactive sites, offers unique possibilities for constructing advanced imaging agents and probes for a variety of research applications.

Design and Synthesis of Fluorescent Probes for Bioimaging

Fluorescent probes are indispensable tools for visualizing biological processes within living cells and organisms. nih.gov this compound can be used to synthesize sophisticated fluorescent probes. For example, one methyltetrazine group can be reacted with a TCO-modified fluorescent dye, while the other remains available for conjugation to a TCO-tagged targeting molecule, such as an antibody or peptide. This modular approach allows for the creation of highly specific probes for bioimaging. axispharm.com

Alternatively, the bifunctional nature of the linker can be exploited to create probes with multiple fluorophores, potentially enhancing signal brightness or enabling fluorescence resonance energy transfer (FRET) studies. The hydrophilic PEG5 spacer helps to maintain the solubility of the probe in biological media and minimizes aggregation, which can quench fluorescence. conju-probe.combroadpharm.com The small size of the methyltetrazine linker, compared to large protein-based labels, can reduce potential interference with the function of the target molecule. nih.gov This chemistry has been successfully applied in labeling live cells and other bioconjugation applications for imaging. broadpharm.com

Radiochemistry and Pretargeted Imaging Techniques (e.g., PET, SPECT)

Pretargeted imaging is a powerful strategy that separates the targeting step from the imaging step, which is particularly advantageous for imaging agents with slow pharmacokinetics, such as antibodies. nih.govnih.govturkupetcentre.net This approach helps to improve target-to-background ratios and reduce the radiation dose to the patient. turkupetcentre.netgoogle.com The tetrazine-TCO ligation is a leading reaction for pretargeted imaging. nih.govnih.gov

In a typical pretargeting setup, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor) and clear from the bloodstream. nih.govturkupetcentre.net Subsequently, a small, radiolabeled tetrazine molecule is injected. It rapidly circulates throughout the body, "clicks" with the TCO-tagged antibody at the target, and any excess is quickly cleared, allowing for high-contrast imaging with short-lived radionuclides like Gallium-68 (for PET) or Indium-111 (for SPECT). nih.govturkupetcentre.net

This compound can be used to synthesize the radiolabeled imaging agent. A chelator for a radionuclide (like DOTA for Gallium-68) can be attached to a TCO molecule and then reacted with one of the methyltetrazine groups of the linker. nih.gov The resulting molecule, now bearing a radiochelator and a reactive methyltetrazine, can be radiolabeled and used as the imaging agent in a pretargeting protocol. nih.govrsc.org This strategy has been explored for the pretargeted PET and SPECT imaging of nanoparticles and antibodies. conju-probe.comnih.govturkupetcentre.net

Applications in Molecular Probes and Imaging
ApplicationRole of this compoundKey AdvantagesImaging ModalityReference
Fluorescent Probe SynthesisActs as a linker to connect fluorescent dyes to targeting moieties or to create multivalent probes.Modular design, improved solubility, reduced steric hindrance.Fluorescence Microscopy, Bioimaging axispharm.combroadpharm.com
Pretargeted ImagingUsed to construct the small-molecule radiolabeled probe that reacts in vivo with a pre-delivered TCO-tagged targeting agent.Fast in vivo reaction kinetics, high specificity, improved target-to-background ratios.PET, SPECT conju-probe.comnih.govnih.govturkupetcentre.net
RadiochemistryFacilitates the creation of radiotracers by linking a radionuclide-chelating moiety to a reactive tetrazine group.Allows for mild radiolabeling conditions, compatible with various radionuclides.PET, SPECT nih.govrsc.org

Methodologies for Cell and Tissue Tracking

The tracking of cells and specific biological molecules within tissues is fundamental to understanding complex biological processes. Methodologies utilizing this compound leverage the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction. conju-probe.com This reaction occurs between the methyltetrazine moieties of the linker and a strained alkene, such as trans-cyclooctene (TCO), which can be metabolically or genetically incorporated into cellular components. conju-probe.com The reaction's high speed and specificity allow for the precise labeling of targets within the complex environment of living cells without interfering with native biological processes. conju-probe.comconju-probe.com

A prominent methodology is pre-targeted imaging. In this approach, a biomolecule of interest (e.g., a cell-surface receptor or an enzyme) is first labeled with a TCO-modified probe. Subsequently, a tetrazine-bearing imaging agent is administered. The this compound, with its two reactive ends, can be used to link these components or similar monofunctional tetrazine linkers can be used to attach an imaging cargo. The rapid "click" reaction between the tetrazine and the TCO concentrates the imaging signal at the location of the target biomolecule. This strategy has been successfully applied in various imaging modalities, including fluorescent imaging for microscopy and Positron Emission Tomography (PET) for whole-body imaging. conju-probe.comnih.gov

One advanced application is in the field of activity-based protein profiling (ABPP). nih.gov In this technique, researchers can visualize the activity of specific enzymes within live cells. A probe containing a reactive group that covalently binds to the active site of an enzyme is also modified to include a small, non-disruptive bioorthogonal handle like methyltetrazine. nih.gov After the probe has labeled the active enzyme population, a complementary TCO-functionalized fluorophore is introduced. The subsequent iEDDA ligation allows for the visualization and tracking of only the catalytically active enzymes, providing spatial and temporal information on their function. nih.gov

Table 1: Components for Methyltetrazine-Based Cell Tracking

Component Role Example Key Feature Citation
Targeting Probe Binds to the molecule or cell of interest. An activity-based probe for cathepsins. Contains a trans-cyclooctene (TCO) or other strained alkene group. nih.gov
Bioorthogonal Linker Mediates the "click" reaction. This compound or a monofunctional variant. Contains one or more methyltetrazine groups; PEG spacer enhances solubility. conju-probe.com

| Imaging/Reporter Cargo | Provides the detectable signal. | A fluorophore (e.g., sCy5) or a PET radiotracer (e.g., 68Ga). | Contains the complementary reactive partner (e.g., TCO). | nih.govnih.gov |

Research in Targeted Delivery Systems

The development of targeted delivery systems is a cornerstone of modern therapeutic research, aiming to maximize the efficacy of therapeutic agents while minimizing off-target effects. The unique chemical properties of this compound make it a valuable tool in the construction of these sophisticated systems. conju-probe.com Its homobifunctional nature, possessing two methyltetrazine groups, allows it to act as a molecular bridge, connecting different components of a delivery vehicle. conju-probe.com The central PEG5 spacer is crucial, as it imparts hydrophilicity, which can improve the solubility and circulation time of the final construct. conju-probe.combroadpharm.com Research in this area primarily focuses on designing advanced nanoparticle and liposomal carriers and devising strategies for their precise control and targeting. axispharm.comnih.gov

Design of Nanoparticle and Liposomal Drug Delivery Vehicles

The design of drug delivery vehicles using this compound and related compounds revolves around modular assembly facilitated by bioorthogonal chemistry. axispharm.com These linkers enable the conjugation of targeting ligands, imaging agents, and therapeutic payloads to the surface of nanoparticles and liposomes. conju-probe.commedchemexpress.com

Liposomal Vehicles: Liposomes are a clinically established platform for drug delivery. nih.gov To integrate them into a bioorthogonal system, their formulation is modified to include lipids conjugated to a reactive handle, typically TCO. For instance, a formulation might consist of standard lipids like DSPC and cholesterol, along with a DSPE-PEG-TCO lipid, which displays the TCO group on the liposome's outer surface. nih.gov This creates a "TCO-coated" liposome (B1194612) ready for reaction with a tetrazine-modified molecule. The PEG component in the DSPE-PEG-TCO lipid serves to increase the liposome's stability and circulation half-life. nih.gov While a homobifunctional linker like this compound could be used to cross-link these liposomes, it is more common to use a monofunctional methyltetrazine linker to attach a specific targeting molecule or drug to the TCO-liposome surface in a pretargeting strategy. nih.govnih.gov

Nanoparticle Systems: The same principles apply to other nanoparticle systems. The surface of a polymer- or metal-based nanoparticle can be functionalized with strained alkenes. This compound can then serve as a linker to attach other functional units or to cross-link nanoparticles, potentially forming larger aggregates or hydrogels in situ. Advanced research has explored using biological vectors, such as adeno-associated viruses, to escort these nanomaterials to specific cells and tissues, further enhancing the design of the delivery system. broadpharm.com

Table 2: Example Formulation of a Bioorthogonal Liposomal Vehicle

Component Molar Ratio Purpose Citation
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) 26 Main structural lipid, forms the bilayer. nih.gov
Cholesterol 12 Stabilizes the lipid membrane. nih.gov
DSPE-PEG2k 1 Creates a hydrophilic stealth layer, increasing circulation time. nih.gov
DSPE-PEG2k-TCO 1 Displays the trans-cyclooctene (TCO) handle for bioorthogonal reaction. nih.gov

| 18F-labeled lipid | Trace | Incorporated for PET imaging and tracking of the liposome. | nih.gov |

Strategies for Controlled Release and Selective Targeting

Achieving therapeutic success with nanomedicines depends critically on selectively delivering the payload to the target tissue and controlling its release.

Selective Targeting: The most prominent strategy for selective targeting using tetrazine chemistry is the pretargeting approach. nih.govrsc.org This method separates the targeting and delivery steps to overcome the pharmacokinetic challenges associated with long-circulating nanoparticles. nih.gov

Targeting Molecule Administration: A targeting agent, such as an antibody or a pH-sensitive peptide (like pHLIP) that selectively binds to tumor cells, is first conjugated with a methyltetrazine group and administered. nih.gov This agent circulates and accumulates at the target site.

Delivery Vehicle Administration: After a clearance period, the drug-loaded liposome or nanoparticle, which is coated in the complementary TCO handle, is administered. nih.govnih.gov

In Vivo Ligation: The extremely fast and selective iEDDA reaction occurs in vivo, covalently binding the TCO-coated delivery vehicle to the tetrazine-functionalized targeting molecule already localized at the disease site. conju-probe.comnih.gov This strategy significantly enhances the concentration of the therapeutic agent at the target and reduces exposure to healthy tissues. nih.gov

Controlled Release: Controlled release involves designing the delivery system so that the therapeutic payload is only liberated under specific conditions, often found within the target cell or tissue. This can be achieved by incorporating cleavable linkers into the system's design. While this compound itself provides a stable linkage, related linker designs demonstrate the principle of controlled release. For example, a linker can be synthesized to include a disulfide bond (-S-S-) between the tetrazine moiety and the drug payload. conju-probe.com This bond is relatively stable in the bloodstream but is readily cleaved by reducing agents like glutathione (B108866) (GSH), which exists in much higher concentrations inside cells compared to the extracellular environment. conju-probe.com Therefore, once the delivery vehicle is internalized by a target cell, the high intracellular GSH concentration breaks the disulfide bond, triggering the release of the drug precisely where it is needed. conju-probe.com

Table 3: Strategies for Enhanced Delivery

Strategy Mechanism Key Advantage Citation
Selective Targeting (Pretargeting) Two-step process: 1. A tetrazine-labeled antibody/peptide binds to the target. 2. A TCO-labeled drug vehicle binds to the pre-placed tetrazine. High signal-to-background ratios for imaging and high local drug concentration for therapy. nih.govnih.gov

| Controlled Release | Incorporation of a cleavable bond (e.g., disulfide) into the linker connecting the drug to the vehicle. | Drug release is triggered by the specific intracellular environment (e.g., high glutathione levels), minimizing premature release. | conju-probe.com |

Table of Mentioned Compounds

Compound Name
This compound
trans-cyclooctene (TCO)
norbornene
[68Ga]Ga-THP-tetrazine
Doxil/Caelyx
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
DSPE-PEG2k (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
DSPE-PEG2k-TCO
pHLIP (pH-Low Insertion Peptide)
glutathione (GSH)

Future Perspectives and Emerging Research Avenues

Innovations in Methyltetrazine-Based Bioorthogonal Chemistry Methodologies

The cornerstone of bioorthogonal chemistry's utility is the continuous innovation in its chemical methodologies. For methyltetrazine-based reactions, research is actively pursuing greater reaction efficiency, enhanced stability, and novel modes of reactivity.

A significant area of development is the synthesis of new tetrazine derivatives with fine-tuned properties. nih.govfrontiersin.org While the methyltetrazine group offers a balance of reactivity and stability, researchers are exploring modifications to further optimize this relationship. conju-probe.comadcreviews.com For instance, the development of triazolyl-tetrazines represents a novel scaffold where intramolecular electron-pair repulsion is hypothesized to accelerate bioorthogonal kinetics, while the triazole group enhances physiological stability. acs.org Another approach involves creating fluorogenic probes that are "dark" until they react with a dienophile, leading to a significant increase in fluorescence. nih.govmorressier.com This "turn-on" capability is highly advantageous for live-cell imaging as it minimizes background signal without the need for washing steps. nih.govfrontiersin.org

The scope of dienophiles used with methyltetrazines is also expanding. While trans-cyclooctene (B1233481) (TCO) derivatives are common reaction partners due to their high strain and reactivity, their size can be a limitation. nih.govresearchgate.net Consequently, smaller yet sufficiently reactive dienophiles like methylcyclopropenes have been developed. nih.govmorressier.com These "mini-tags" reduce steric hindrance, making them ideal for labeling in crowded environments or for use as metabolic reporters. nih.govnih.gov Research has shown that sterically hindered tetrazines can react faster with cyclopropene (B1174273) than with TCO, highlighting the importance of matching the tetrazine and dienophile for optimal performance. nih.gov

Furthermore, novel strategies to control the ligation reaction are emerging. One such innovation is the use of electrochemistry to control the tetrazine ligation by altering the redox state of the reactants, allowing for site-selective modification of surfaces. nih.gov These advancements in synthetic methodology and the diversification of reaction partners are continually broadening the applicability of methyltetrazine chemistry. nih.gov

Table 1: Innovations in Methyltetrazine Bioorthogonal Methods
Innovation AreaDescriptionKey AdvantageReference
Novel Tetrazine ScaffoldsDevelopment of derivatives like triazolyl-tetrazines to modulate electronic properties.Improved stability and kinetics for in vivo applications. acs.org acs.org
Fluorogenic ProbesDesigning tetrazines that become highly fluorescent only after the bioorthogonal reaction.Enables no-wash, low-background imaging in living cells and animals. nih.gov nih.govfrontiersin.orgmorressier.com
Expanded Dienophile ScopeIntroduction of small, stable dienophiles like methylcyclopropenes as alternatives to TCO.Minimizes steric hindrance, suitable for labeling in dense biological environments. nih.govmorressier.com nih.govmorressier.comnih.gov
Reaction ControlUsing external triggers, such as electrochemistry, to initiate or control the ligation reaction.Provides spatial and temporal control over bioconjugation. nih.gov nih.gov

Advanced Applications in Complex Biological Systems Research

The exceptional kinetics and selectivity of the methyltetrazine ligation make it an invaluable tool for studying and manipulating complex biological systems. conju-probe.comconju-probe.comconju-probe.com The homobifunctional nature of Methyltetrazine-PEG5-methyltetrazine, with its two reactive ends, is particularly suited for applications requiring the crosslinking or assembly of biomolecules. conju-probe.com

A prominent application is in pretargeted imaging, especially for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). nih.govnih.gov In this strategy, a biomolecule (like an antibody) modified with a dienophile is first administered and allowed to accumulate at the target site. Subsequently, a small, rapidly clearing radiolabeled methyltetrazine probe is introduced, which quickly reacts with the dienophile at the target, leading to high-contrast images. nih.govnih.gov The fast reaction rates are crucial given the short half-lives of many radionuclides. nih.gov

Live-cell imaging is another area seeing significant advances. Methyltetrazine-based probes are used for activity-based protein profiling (ABPP) to visualize active enzymes within complex biological milieu. nih.govrsc.orgresearchgate.net For example, a methyltetrazine-containing amino acid can be incorporated into a protease inhibitor to act as a bioorthogonal handle, allowing for subsequent visualization of captured enzymes. nih.govrsc.org Researchers have also used these reactions to metabolically label and track biomolecules such as glycans and lipids in living cells, providing insights into their synthesis and distribution. frontiersin.orgmorressier.com The ability to perform these reactions sequentially with other click chemistry methods opens the door for multicolor imaging of different molecular species. morressier.com

Emerging applications are leveraging methyltetrazine chemistry for therapeutic purposes. The linker in this compound is noted for its potential use in synthesizing Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target. The click chemistry compatibility of methyltetrazine provides a robust method for linking the two ligand components. medchemexpress.com Another therapeutic strategy involves designing "click-to-release" systems where the tetrazine ligation triggers the uncaging and release of an active drug at a specific site, a concept demonstrated with prodrugs of doxorubicin (B1662922). nih.gov

Table 2: Advanced Applications of Methyltetrazine Chemistry
ApplicationDescriptionExample Research FindingReference
Pretargeted Radionuclide ImagingTwo-step approach for PET/SPECT imaging using a dienophile-tagged targeting agent and a radiolabeled tetrazine.Has been successfully applied in live mice for pretargeted imaging of cancer biomarkers. nih.gov nih.govnih.gov
Live-Cell Metabolic LabelingIncorporating dienophile-tagged sugars or lipids into cells, followed by labeling with a fluorogenic methyltetrazine probe.Enabled tracking of lipid analogs and imaging of glycan synthesis in live mammalian cells. morressier.com frontiersin.orgmorressier.com
Activity-Based Protein Profiling (ABPP)Using methyltetrazine-functionalized inhibitors to covalently label active enzymes for visualization.A dipeptide inhibitor with a methyltetrazine handle was used to visualize cathepsin activity in live cells. nih.govrsc.org nih.govrsc.org
Targeted Drug Delivery & ReleaseUse in PROTAC synthesis and as a trigger in "click-to-release" systems for site-specific drug activation.Metabolically engineered tetrazines on cancer cells induced the local activation of a TCO-caged doxorubicin prodrug. nih.gov medchemexpress.comnih.gov

Theoretical and Computational Investigations of Reaction Pathways and Molecular Interactions

Alongside experimental work, theoretical and computational studies are proving indispensable for understanding the fundamental principles of methyltetrazine reactivity and for guiding the design of new reagents. Density Functional Theory (DFT) is a particularly powerful tool for investigating reaction mechanisms and molecular interactions at the quantum level. nih.govnih.govresearchgate.net

Computational studies have provided deep insights into the inverse-electron-demand Diels-Alder (IEDDA) reaction that underpins tetrazine bioorthogonal chemistry. nih.govresearchgate.net These investigations analyze the frontier molecular orbitals (FMOs) of the tetrazine (diene) and the dienophile. nih.govresearchgate.net The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. nih.gov DFT calculations can quantify how substituents on the tetrazine ring (electron-withdrawing vs. electron-donating) and strain in the dienophile affect these orbital energies and, consequently, the reaction rate. nih.govnih.gov For instance, calculations have shown that the high reactivity of cyclopropenes is due to a dramatically smaller distortion energy required to reach the transition-state geometry compared to acyclic alkenes. nih.gov

Mechanistic investigations using DFT have also uncovered novel reaction pathways. Recent studies have explored the reaction between 1,2,4,5-tetrazines and enamines, revealing that the solvent can play a crucial role in determining the reaction outcome. nih.govnih.gov While the reaction typically proceeds via a cycloaddition across the C3 and C6 carbons of the tetrazine, the use of a solvent like hexafluoroisopropanol (HFIP) was found to promote an unprecedented cycloaddition across the N1 and N4 nitrogens. nih.govnih.gov Computational analysis revealed this is due to HFIP's ability to stabilize the transition state for the N1/N4 pathway through hydrogen bonding. nih.gov

A significant emerging trend is the use of large-scale computational screening to accelerate the discovery of new bioorthogonal reagents. rsc.orgchemrxiv.orgchemrxiv.org Automated workflows are being developed to calculate the reaction barriers for vast libraries of virtual tetrazine derivatives. chemrxiv.orgchemrxiv.org In one such study, reaction barriers for over 1,200 tetrazine combinations were successfully computed, creating a large dataset that can be used to train machine learning models for rapid reactivity prediction. chemrxiv.org This high-throughput computational approach allows researchers to identify candidates with optimal reactivity and stability profiles before committing to time-consuming and costly experimental synthesis and testing. rsc.orgchemrxiv.org

Table 3: Summary of Computational Insights into Methyltetrazine Reactions
Area of InvestigationComputational MethodKey FindingReference
Reactivity & KineticsDensity Functional Theory (DFT)Reactivity is controlled by the HOMO-LUMO energy gap and the distortion energy required to reach the transition state. nih.govnih.govresearchgate.net nih.govnih.govresearchgate.net
Reaction MechanismsDFT CalculationsRevealed a solvent-dependent switch from C3/C6 to N1/N4 cycloaddition for tetrazines with enamines, mediated by hydrogen bonding. nih.govnih.gov nih.govnih.gov
Discovery of New ReagentsAutomated High-Throughput ScreeningLarge datasets of calculated reaction barriers are being generated to screen for novel tetrazines and train predictive machine learning models. chemrxiv.orgchemrxiv.org rsc.orgchemrxiv.orgchemrxiv.org
Substituent EffectsDistortion/Interaction ModelIdentified secondary orbital interactions as a reason for the enhanced reactivity of sulfone-substituted tetrazines. rsc.org rsc.org

Q & A

Q. What are the critical steps in synthesizing Methyltetrazine-PEG5-Methyltetrazine, and how do purification protocols affect yield?

The synthesis involves three key steps: (1) methyltetrazine functionalization, (2) PEG5 spacer incorporation via PEGylation, and (3) terminal methyltetrazine conjugation. Reaction conditions (e.g., temperature, pH, and solvent polarity) must be tightly controlled to avoid side reactions, such as PEG chain hydrolysis or tetrazine dimerization. Purification typically employs size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG or tetrazine derivatives, with yields highly dependent on stepwise purity checks using HPLC or LC-MS .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its moderate toxicity and potential sensitization, researchers must use PPE (gloves, lab coats, and goggles) and work in fume hoods. Waste should be neutralized with acidic buffers (pH < 3) to deactivate residual tetrazine groups. Emergency protocols include immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Q. How should this compound be stored to maintain stability?

Store lyophilized powder at ≤-20°C in airtight, light-protected containers. Reconstituted solutions in anhydrous DMSO or PBS (pH 7.4) should be aliquoted to avoid freeze-thaw cycles, which degrade PEG chains and reduce reactivity. Stability tests via NMR or UV-Vis spectroscopy are recommended every 3–6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics for this compound in bioorthogonal labeling?

Discrepancies in reaction rates (e.g., inverse electron-demand Diels-Alder [iEDDA] kinetics) often arise from variations in pH, reactant stoichiometry, or PEG chain hydration. To address this:

  • Standardize reaction conditions (e.g., 25°C, pH 6.5–7.5).
  • Use kinetic modeling (e.g., pseudo-first-order approximations) with real-time monitoring via fluorescence quenching or LC-MS .

Q. What experimental design considerations optimize this compound for dual-labeling studies in live-cell imaging?

  • Solubility: Balance organic/aqueous solvent ratios (e.g., 10% DMSO in PBS) to ensure cellular uptake without membrane disruption.
  • Cross-reactivity: Pre-block endogenous amine groups (e.g., with NHS-acetate) to minimize non-specific binding.
  • Controls: Include tetrazine-free PEG controls and competitive inhibitors (e.g., free trans-cyclooctene [TCO]) to validate specificity .

Q. How can researchers mitigate interference from PEG chain hydrolysis in long-term stability assays?

Hydrolysis of PEG5 spacers under acidic or high-temperature conditions generates carboxylic acid byproducts, which alter reaction kinetics. Mitigation strategies include:

  • Using deuterated solvents for NMR stability tracking.
  • Incorporating PEG chain stabilizers (e.g., BHT antioxidants).
  • Conducting accelerated aging studies at 40°C to model degradation pathways .

Methodological and Analytical Challenges

Q. What analytical techniques are most effective for characterizing this compound purity and functional integrity?

Parameter Technique Key Metrics
PurityHPLC (C18 column)≥95% peak area at 254 nm
PEG chain integrityMALDI-TOF MSMolecular weight ± 5 Da of theoretical
Tetrazine reactivityUV-Vis (λ = 520 nm)Extinction coefficient (ε ≈ 15,000 M⁻¹cm⁻¹)
SolubilityDynamic Light ScatteringHydrodynamic diameter < 5 nm in PBS
Data validation requires triplicate runs and comparison with reference standards .

Q. How should researchers troubleshoot low conjugation yields in antibody-Methyltetrazine-PEG5-Methyltetrazine complexes?

Common issues include:

  • Antibody denaturation: Use low-temperature (4°C) conjugation and minimize vortexing.
  • PEG steric hindrance: Optimize PEG5 spacer length or switch to shorter PEG variants (e.g., PEG3).
  • Incomplete tetrazine activation: Confirm NHS ester reactivity via Ellman’s assay for free thiols .

Literature and Data Analysis

Q. What strategies ensure comprehensive literature reviews on this compound applications?

  • Databases: Prioritize PubMed, SciFinder, and Reaxys for kinetic data and synthetic protocols.
  • Search terms: Combine "methyltetrazine," "PEGylation," and "bioorthogonal chemistry" with Boolean operators.
  • Citation tracking: Use tools like Web of Science to identify seminal papers and recent reviews .

Q. How can researchers validate conflicting data on this compound cytotoxicity across cell lines?

  • Dose-response curves: Test concentrations from 1 nM–100 µM across ≥3 cell lines (e.g., HEK293, HeLa, primary fibroblasts).
  • Assay controls: Include PEG-only and tetrazine-only controls to isolate cytotoxicity sources.
  • Mechanistic studies: Use RNA-seq or proteomics to identify pathways affected by prolonged exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.